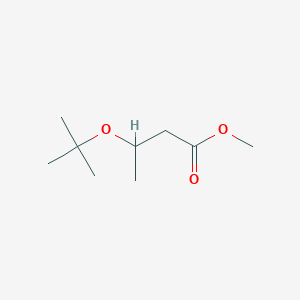
Methyl 3-(tert-Butoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(tert-Butoxy)butanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is known for its unique structure, which includes a tert-butoxy group, making it a valuable compound in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(tert-Butoxy)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction of 3-(tert-butoxy)butanoic acid chloride with methanol under controlled conditions can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by directly introducing the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(tert-Butoxy)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce primary alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis: 3-(tert-Butoxy)butanoic acid and methanol.
Reduction: Primary alcohols.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Methyl 3-(tert-Butoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tert-butoxycarbonyl group into molecules.
Biology: Studied for its potential role in biosynthetic and biodegradation pathways.
Medicine: Investigated for its potential use in drug development and biocatalytic processes.
Industry: Employed in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(tert-Butoxy)butanoate involves its reactivity as an ester. In hydrolysis reactions, acid catalysis increases the electrophilicity of the carbonyl carbon, allowing water to add to the carbonyl carbon and form a tetrahedral alkoxide intermediate . In reduction reactions, the ester is reduced to a primary alcohol through the nucleophilic addition of a hydride ion .
Comparison with Similar Compounds
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl acetate: A common ester used as a solvent in various industrial applications.
Isopropyl butyrate: An ester with similar chemical properties, used in perfumes and flavoring agents.
Uniqueness: Methyl 3-(tert-Butoxy)butanoate is unique due to its tert-butoxy group, which imparts distinct reactivity and stability compared to other esters. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxy]butanoate |
InChI |
InChI=1S/C9H18O3/c1-7(6-8(10)11-5)12-9(2,3)4/h7H,6H2,1-5H3 |
InChI Key |
DVTJEBJCYBDOSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
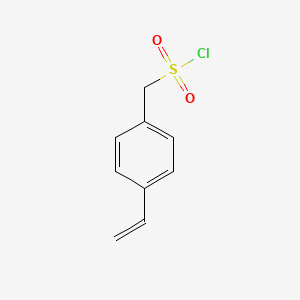
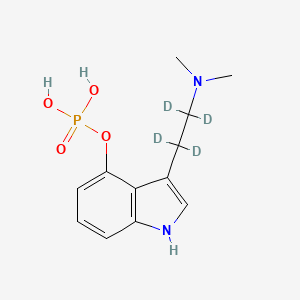
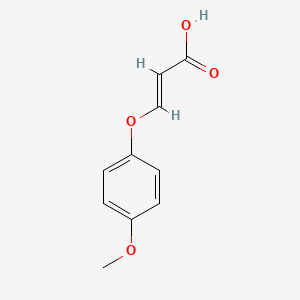
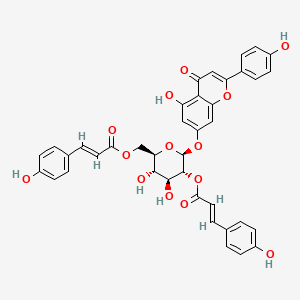
![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)

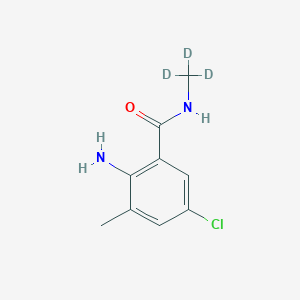

![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)

![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)

